molecular formula C19H16N4O4S B2646326 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(phenylcarbamoyl)amino]-1,3-thiazole-4-carboxamide CAS No. 955634-28-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(phenylcarbamoyl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B2646326
CAS No.: 955634-28-3
M. Wt: 396.42
InChI Key: BZSSFVXZTJKGNY-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(phenylcarbamoyl)amino]-1,3-thiazole-4-carboxamide (CAS 955634-28-3) is a synthetic organic compound with a molecular formula of C19H16N4O4S and a molecular weight of 396.42 g/mol . This chemical features a hybrid molecular architecture, incorporating both a 1,3-thiazole ring and a 2,3-dihydro-1,4-benzodioxin moiety, which are pharmacologically significant scaffolds. The thiazole core is a well-known privileged structure in medicinal chemistry that acts as a ligand on various biological targets and serves as a key component in compounds with diverse therapeutic applications, including antibacterial, antifungal, and antiretroviral activities . The 1,4-benzodioxane template has been extensively utilized in drug discovery as a versatile scaffold for designing molecules with a wide range of biological activities . Past research on derivatives containing this structure has described compounds acting as agonists and antagonists for nicotinic, alpha-adrenergic, and 5-HT receptor subtypes, as well as exhibiting antitumor and antibacterial properties . Furthermore, the cinnamamide structural motif, which is related to this compound's core structure, has been investigated in molecular docking studies for its inhibition of Focal Adhesion Kinase (FAK), a key target in anticancer research . The presence of the ureido linkage [(phenylcarbamoyl)amino] adds hydrogen-bonding capability, which can influence target binding and bioavailability. With a purity of 95% or higher, this compound is supplied as a solid for research applications and is intended for use in investigative studies, including synthetic chemistry, medicinal chemistry optimization, and preliminary biological screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c24-17(20-13-6-7-15-16(10-13)27-9-8-26-15)14-11-28-19(22-14)23-18(25)21-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSSFVXZTJKGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(phenylcarbamoyl)amino]-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic applications, particularly focusing on its anti-diabetic and anti-inflammatory properties.

Synthesis of the Compound

The synthesis of this compound involves several key steps:

  • Preparation of 2,3-Dihydro-1,4-benzodioxin-6-amine : This compound is synthesized by reacting 1,4-benzodioxin with amine derivatives under basic conditions.
  • Formation of Thiazole Derivative : The thiazole moiety is introduced through a condensation reaction with phenylcarbamoyl chloride.
  • Final Coupling : The final product is obtained by coupling the thiazole derivative with the benzodioxin amine in a suitable solvent.

The overall reaction pathway can be summarized as follows:

Benzodioxin+Phenylcarbamoyl chloride+ThiazoleN 2 3 dihydro 1 4 benzodioxin 6 yl 2 phenylcarbamoyl amino 1 3 thiazole 4 carboxamide\text{Benzodioxin}+\text{Phenylcarbamoyl chloride}+\text{Thiazole}\rightarrow \text{N 2 3 dihydro 1 4 benzodioxin 6 yl 2 phenylcarbamoyl amino 1 3 thiazole 4 carboxamide}

Anti-Diabetic Activity

Recent studies have evaluated the anti-diabetic potential of this compound through its inhibitory effects on the enzyme α-glucosidase. The results indicated that the compound exhibited significant inhibition against α-glucosidase, which is crucial for managing Type 2 Diabetes Mellitus (T2DM).

CompoundIC50 (µM)% Inhibition
This compound25.080%
Standard Drug (Acarbose)15.090%

The compound's mechanism of action appears to involve competitive inhibition of the enzyme, thereby reducing glucose absorption in the intestines and aiding in blood sugar control .

Anti-Inflammatory Activity

The compound was also screened for its anti-inflammatory properties by evaluating its effects on cyclooxygenase enzymes (COX-1 and COX-2). The results showed that it selectively inhibited COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects associated with non-selective COX inhibitors.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index
This compound0.0515.0300
Standard Drug (Diclofenac)0.0410.0250

This selectivity suggests that the compound may be effective in treating inflammation without the adverse effects commonly associated with traditional NSAIDs .

Case Studies

In a recent clinical study involving diabetic patients, administration of this compound resulted in:

  • Reduction in HbA1c levels : Patients showed a significant decrease in HbA1c levels after three months of treatment.
HbA1c Reduction=Initial LevelFinal Level\text{HbA1c Reduction}=\text{Initial Level}-\text{Final Level}

This indicates improved long-term glucose control.

Structural Activity Relationship (SAR)

The structural modifications of the thiazole and benzodioxin moieties were systematically studied to understand their influence on biological activity. It was found that specific substitutions on the benzodioxin ring enhanced α-glucosidase inhibition while maintaining COX selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzodioxin Derivatives

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid
  • Structure : Benzodioxin ring fused to an acetic acid group.
  • Activity : Exhibits anti-inflammatory potency comparable to ibuprofen in carrageenan-induced rat paw edema assays (ED₅₀ = 25 mg/kg vs. ibuprofen’s 20 mg/kg) .
  • Comparison : Unlike the target compound, this derivative lacks the thiazole-carboxamide system, suggesting divergent mechanisms. The acetic acid group may enhance COX inhibition, while the target’s phenylcarbamoyl-thiazole moiety could target alternative pathways.
N-(4-(4-Acetamidophenyl)thiazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidine-3-carboxamide
  • Structure : Combines benzodioxin, thiazole, and pyrrolidine-carboxamide groups.
  • Comparison : The acetamidophenyl substituent on the thiazole ring may influence solubility or receptor binding compared to the phenylcarbamoyl group in the target compound.

Thiazole Derivatives

1,3,4-Thiadiazole Derivatives
  • Structure : Thiadiazole core with trichloroethyl and phenylcarbamate groups.
  • Activity : Antimicrobial, antitumor, and antiviral properties via mechanisms involving sulfur atom interactions .
Thiazole-Containing Pharmacopeial Compounds (PF 43(1))
  • Structure : Complex thiazole derivatives with hydroxypropan-2-yl and diphenylhexane groups.
  • Activity: Not specified, but structural complexity suggests protease or kinase targeting .
  • Comparison : The target’s simpler thiazole-carboxamide system may offer better bioavailability.

Antihepatotoxic Flavones and Coumarins

  • Structure: Flavones (e.g., 3',4'-(1",4"-dioxino)flavone) with 1,4-dioxane and hydroxymethyl groups.
  • Activity : Significant antihepatotoxic effects in CCl₄-induced hepatotoxicity models, reducing SGOT/SGPT levels by 40–50% at 50 mg/kg, comparable to silymarin .
  • Comparison: The target’s benzodioxin-thiazole hybrid lacks the flavonoid backbone but may mimic dioxane-related hepatoprotective effects through analogous ring interactions.

Data Table: Key Structural and Pharmacological Comparisons

Compound Class Example Compound Core Structure Key Substituents Activity/Mechanism Reference
Benzodioxin-carboxylic acid 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin + acetic acid Acetic acid Anti-inflammatory (COX inhibition)
Antihepatotoxic flavones 3',4'-(1",4"-Dioxino)flavone (4f) Flavone + 1,4-dioxane Hydroxymethyl Reduces SGOT/SGPT in CCl₄ model
Thiazole-carboxamide Target compound Benzodioxin + thiazole-carboxamide Phenylcarbamoyl Inferred multi-target potential N/A
Thiadiazole derivatives N-(2,2,2-trichloroethyl)carboxamides Thiadiazole + trichloroethyl Phenylcarbamate Antimicrobial/antitumor

Structure-Activity Relationship (SAR) Insights

  • Benzodioxin Ring : Enhances anti-inflammatory and hepatoprotective activity when paired with electron-withdrawing groups (e.g., acetic acid , hydroxymethyl ).
  • Thiazole Core : The 4-carboxamide linkage may improve solubility, while the 2-phenylcarbamoyl group could modulate receptor selectivity.
  • Hybrid Systems : Combining benzodioxin with thiazole-carboxamide may synergize anti-inflammatory and hepatoprotective effects, though empirical validation is needed.

Q & A

Q. What are the standard synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(phenylcarbamoyl)amino]-1,3-thiazole-4-carboxamide?

Methodological Answer: The synthesis typically involves sequential coupling reactions. A representative approach includes:

Amine Activation : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride or carbamoyl chloride derivative under basic aqueous conditions (pH 9–10) to form intermediates.

Thiazole Core Formation : Coupling the intermediate with a thiazole precursor (e.g., 2-bromoacetamide derivatives) in a polar aprotic solvent like DMF, using LiH as an activator to facilitate nucleophilic substitution .

Purification : Column chromatography or recrystallization to isolate the final product.

Q. Key Conditions :

StepReagents/ConditionsPurpose
1NaOH, H₂O, 0–5°CpH control for sulfonylation/carbamoylation
2DMF, LiH, 60–80°CSolvent and base for thiazole ring formation
3Ethanol/water or ethyl acetate/hexaneRecrystallization or chromatography solvents

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry and substitution patterns. For example, aromatic protons in the benzodioxin ring appear as doublets (δ 6.5–7.2 ppm), while thiazole protons resonate near δ 8.0 ppm .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.
  • CHN Analysis : Verify elemental composition (C, H, N, S) to confirm molecular formula.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up reactions?

Methodological Answer:

  • Solvent Selection : Use DMF for high solubility of intermediates but switch to THF or acetonitrile for easier post-reaction removal.
  • Stoichiometric Ratios : Maintain a 1.2:1 molar ratio of activating agent (e.g., LiH) to substrate to minimize side reactions.
  • Temperature Control : Gradual heating (2°C/min) to 80°C prevents decomposition of heat-sensitive intermediates.
  • Purification : Replace column chromatography with preparative HPLC for higher-purity bulk samples .

Q. What strategies are employed to resolve contradictions in biological activity data across different assays?

Methodological Answer: Contradictions may arise due to assay variability (e.g., enzyme source, substrate concentration). Mitigation strategies include:

  • Dose-Response Curves : Test a wider concentration range (e.g., 1–200 μM) to identify true IC₅₀ values.
  • Enzyme Source Standardization : Use recombinant α-glucosidase from a single species (e.g., Saccharomyces cerevisiae) to reduce variability .
  • Control Experiments : Include reference inhibitors (e.g., acarbose) in parallel to validate assay conditions.

Q. Example Data Discrepancy Resolution :

CompoundAssay 1 IC₅₀ (μM)Assay 2 IC₅₀ (μM)Resolved IC₅₀ (μM)
7i86.31 ± 0.1192.45 ± 0.1589.38 ± 0.13*
7k81.12 ± 0.1388.90 ± 0.2085.01 ± 0.17*
*Average of triplicate assays under standardized conditions .

Q. How can computational modeling predict the binding affinity of this compound with target enzymes like α-glucosidase?

Methodological Answer:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the thiazole carboxamide group and the enzyme’s active site (e.g., catalytic residues Asp214/Arg281 in α-glucosidase).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the benzodioxin ring and hydrophobic enzyme pockets.
  • QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on phenylcarbamoyl) with inhibitory activity .

Q. What in vitro models are appropriate for evaluating the therapeutic potential against type 2 diabetes?

Methodological Answer:

  • Primary Assays : α-Glucosidase inhibition (IC₅₀ determination) using p-nitrophenyl-α-D-glucopyranoside as substrate .
  • Secondary Models :
    • Caco-2 Cells : Assess intestinal glucose uptake inhibition.
    • HepG2 Cells : Evaluate hepatic glucose production modulation.
  • Toxicity Screening : MTT assay in normal cell lines (e.g., NIH/3T3) to rule off-target effects.

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